6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one
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Overview
Description
6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one is a complex organic compound that features a pyrrolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyalkyl Group: The 1-hydroxy-3-methylbutan-2-yl group can be introduced via a substitution reaction, often using a suitable alkylating agent.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one: shares structural similarities with other pyrrolo[3,4-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)11(7-15)14-6-10-9(12(14)16)4-3-5-13-10/h3-5,8,11,15H,6-7H2,1-2H3 |
InChI Key |
MUHXGYZZXNDURK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)N1CC2=C(C1=O)C=CC=N2 |
Origin of Product |
United States |
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